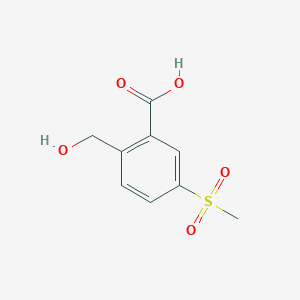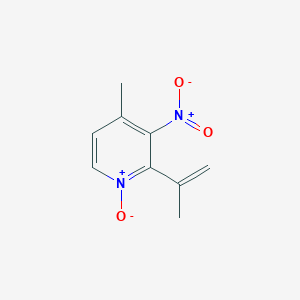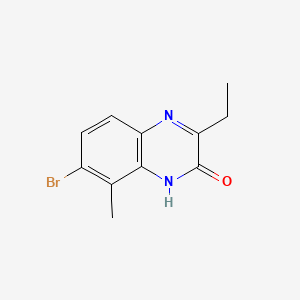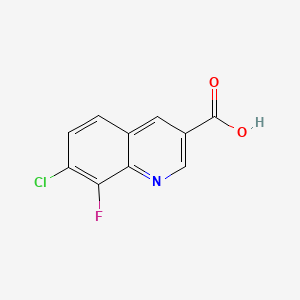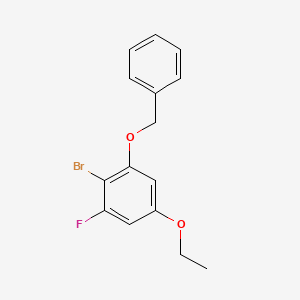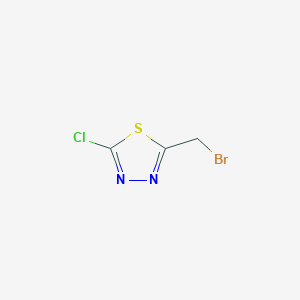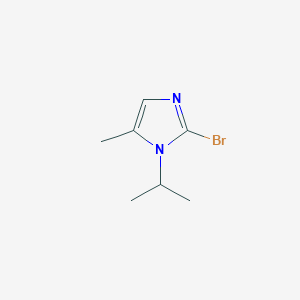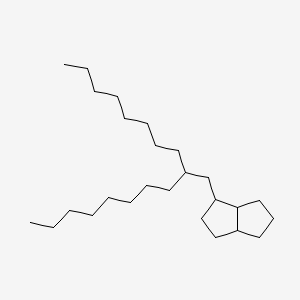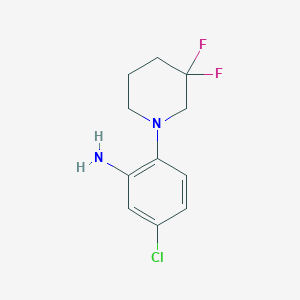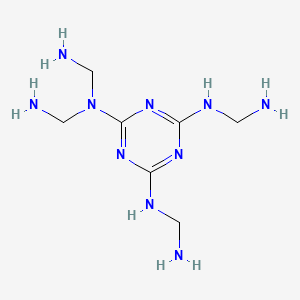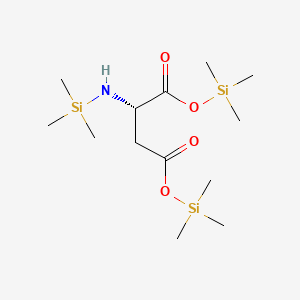
L-Aspartic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Aspartic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester is a derivative of L-aspartic acid, a naturally occurring amino acid. This compound is characterized by the presence of trimethylsilyl groups, which are silicon-containing organic groups. The molecular formula of this compound is C13H31NO4Si3, and it has a molecular weight of 349.646 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Aspartic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester can be synthesized through the reaction of L-aspartic acid with bis(trimethylsilyl)amine under reflux conditions. This reaction yields the silyl ester in a quantitative manner . The reaction typically involves the use of tetrahydrofuran as a solvent to facilitate the acylation process without racemization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
L-Aspartic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Acylation Reactions: The silyl ester reacts with acylating reagents to form N-protected aspartic acids and dipeptides.
Common Reagents and Conditions
Acylating Reagents: Used in the presence of tetrahydrofuran to achieve acylation without racemization.
Solvents: Tetrahydrofuran is commonly used due to its ability to dissolve both reactants and products effectively.
Major Products Formed
N-Protected Aspartic Acids: Formed through acylation reactions.
Dipeptides: Also formed through acylation reactions, useful in peptide synthesis.
Scientific Research Applications
L-Aspartic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various N-protected aspartic acids and dipeptides.
Biology: Its derivatives are studied for their potential roles in biological processes and as intermediates in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the synthesis of peptide-based drugs.
Industry: Utilized in the production of specialized chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of L-Aspartic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester primarily involves its role as a silylating agent. The trimethylsilyl groups enhance the compound’s reactivity, allowing it to participate in various chemical reactions, such as acylation. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
L-Aspartic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester can be compared with other similar compounds, such as:
L-Aspartic acid, bis(trimethylsilyl) ester: Similar in structure but lacks the N-(trimethylsilyl) group.
L-Aspartic acid, N-(tert-butyldimethylsilyl)-, bis(tert-butyldimethylsilyl) ester: Contains tert-butyldimethylsilyl groups instead of trimethylsilyl groups.
N-α-Acetyl-L-Lysine, N,N-trimethylsilyl-, trimethylsilyl ester: Another silylated amino acid derivative with different functional groups.
These compounds share similar reactivity patterns but differ in their specific applications and chemical properties.
Properties
CAS No. |
55268-53-6 |
|---|---|
Molecular Formula |
C13H31NO4Si3 |
Molecular Weight |
349.64 g/mol |
IUPAC Name |
bis(trimethylsilyl) (2S)-2-(trimethylsilylamino)butanedioate |
InChI |
InChI=1S/C13H31NO4Si3/c1-19(2,3)14-11(13(16)18-21(7,8)9)10-12(15)17-20(4,5)6/h11,14H,10H2,1-9H3/t11-/m0/s1 |
InChI Key |
CTMXPIJTHHSEEF-NSHDSACASA-N |
Isomeric SMILES |
C[Si](C)(C)N[C@@H](CC(=O)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)NC(CC(=O)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



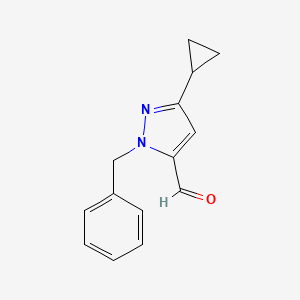
![2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione](/img/structure/B13937934.png)

